molecular formula C9H6N2OS B1389413 2-(Pyridin-4-YL)thiazole-5-carbaldehyde CAS No. 21346-36-1

2-(Pyridin-4-YL)thiazole-5-carbaldehyde

Cat. No.: B1389413
CAS No.: 21346-36-1
M. Wt: 190.22 g/mol
InChI Key: NJPWEWURYDJIOJ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyridine and thiazole rings

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-YL)thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which they are involved . Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Furthermore, this compound has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, which may affect its efficacy and interactions with biomolecules . In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature and pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism . This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde typically involves the reaction of 2-nitropyridine with thioamide derivatives. The process includes reduction and nucleophilic substitution reactions. The final structure of the compound is confirmed using techniques such as 1H NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing reaction conditions such as temperature and solvent selection to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-YL)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(Pyridin-4-YL)thiazole-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-YL)thiazole-5-carbaldehyde is unique due to its combination of pyridine and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPWEWURYDJIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670260
Record name 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21346-36-1
Record name 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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